molecular formula C10H14O2 B14636968 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- CAS No. 56423-45-1

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-

Cat. No.: B14636968
CAS No.: 56423-45-1
M. Wt: 166.22 g/mol
InChI Key: GYDNZKYKQMXPLK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexenone, featuring a methyl group and an oxiranyl group attached to the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with methylmagnesium bromide, followed by the addition of an oxiranyl group through epoxidation. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an oxidizing agent like m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes, including catalytic hydrogenation and oxidation reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and oxiranyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

56423-45-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3

InChI Key

GYDNZKYKQMXPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)C2(CO2)C

Origin of Product

United States

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